molecular formula C20H21N3O2 B4360950 N-benzyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

N-benzyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B4360950
M. Wt: 335.4 g/mol
InChI Key: FRFKQLJSOSKKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide is a research compound with the molecular formula C20H21N3O2 and a molecular weight of 335.4 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use. It is known for its complex structure and high purity, typically around 95%.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide involves several steps. One common method includes the reaction of 2,4-dimethylphenol with benzyl bromide to form 2,4-dimethylphenoxybenzyl bromide. This intermediate is then reacted with 1H-pyrazole-3-carboxamide under basic conditions to yield the final product.

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or phenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

N-benzyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-benzyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2,4-dinitrobenzenesulfonamide: Similar in structure but contains nitro groups instead of the pyrazole ring.

    2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Contains a benzimidazole ring and is used in antimicrobial studies.

Uniqueness

N-benzyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of a benzyl group, a pyrazole ring, and a dimethylphenoxy moiety. This unique structure contributes to its specific chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

N-benzyl-1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15-8-9-19(16(2)12-15)25-14-23-11-10-18(22-23)20(24)21-13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFKQLJSOSKKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.